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Abstract
1,1'-Oxalyldiimidazole (ODI) is a highly efficient reagent for the activation of carboxylic acids,

facilitating the formation of esters, amides, and other acyl derivatives under mild conditions.

This technical guide provides an in-depth analysis of the theoretical underpinnings of ODI's

reactivity. Drawing upon computational studies of analogous structures and kinetic data from

related acylimidazoles, this document elucidates the mechanistic pathways of carboxylic acid

activation and subsequent nucleophilic attack. While direct quantitative kinetic and

thermodynamic data for ODI remain areas for further investigation, this guide synthesizes the

current understanding to provide a robust theoretical framework for researchers employing ODI

in organic synthesis and drug development.

Introduction
The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in

the pharmaceutical industry for the construction of complex molecular architectures. A variety of

coupling reagents have been developed to facilitate these transformations, among which

carbodiimides and phosphonium salts are prominent. 1,1'-Oxalyldiimidazole (ODI) and its

close analog, 1,1'-carbonyldiimidazole (CDI), have emerged as powerful alternatives, offering

advantages such as mild reaction conditions and the formation of gaseous byproducts, which

simplifies purification. This guide focuses on the theoretical aspects of ODI's reactivity,

providing a detailed examination of its mechanism of action.
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Synthesis and Structure of 1,1'-Oxalyldiimidazole
ODI is typically synthesized by the reaction of oxalyl chloride with two equivalents of imidazole.

The resulting crystalline solid is sensitive to moisture and should be handled under inert

conditions.

Table 1: Physicochemical Properties of 1,1'-Oxalyldiimidazole

Property Value

Molecular Formula C₈H₆N₄O₂

Molecular Weight 190.16 g/mol

Appearance White to off-white crystalline powder

Melting Point 114-116 °C

Theoretical Framework of Reactivity
The reactivity of ODI is centered around the electrophilicity of its two carbonyl carbons and the

ability of the imidazole moieties to act as excellent leaving groups. The activation of a

carboxylic acid by ODI is a two-step process, followed by the introduction of a nucleophile.

Step 1: Activation of Carboxylic Acid
The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on one of the

carbonyl carbons of ODI. This leads to the formation of a highly reactive N-acylimidazole

intermediate and the release of imidazole and carbon dioxide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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